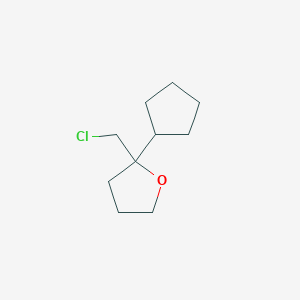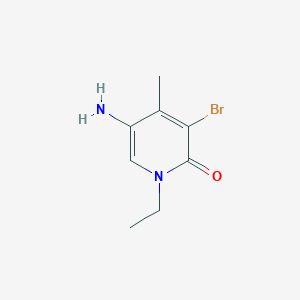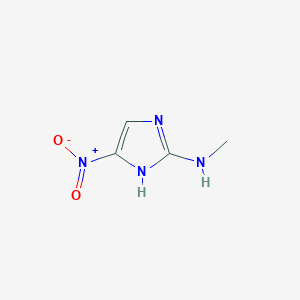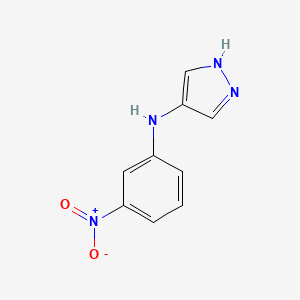![molecular formula C10H17ClN2S B13180154 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a thienopyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride typically involves the formation of the thienopyridine ring followed by the introduction of the propan-1-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents such as sodium borohydride (NaBH4), and various catalysts like Mn(OTf)2. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
- 6,7-Dihydrothieno[3,2-c]-pyridin-4(5H)-one
Uniqueness
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride is unique due to its specific structural features and the presence of the propan-1-amine group. This distinguishes it from other thienopyridine derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17ClN2S |
|---|---|
Poids moléculaire |
232.77 g/mol |
Nom IUPAC |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2S.ClH/c1-8(6-11)12-4-2-10-9(7-12)3-5-13-10;/h3,5,8H,2,4,6-7,11H2,1H3;1H |
Clé InChI |
WFRZQPMASHTRRS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N1CCC2=C(C1)C=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)




![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)


![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
